molecular formula C12H10O3S B3130373 2-Methoxy-5-(thiophene-2-yl)benzoic acid CAS No. 342908-55-8

2-Methoxy-5-(thiophene-2-yl)benzoic acid

Cat. No.: B3130373
CAS No.: 342908-55-8
M. Wt: 234.27 g/mol
InChI Key: PQUPAZDEQAPDTA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(thiophene-2-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a thiophene-2-yl substituent at the 5-position of the aromatic ring. This compound belongs to a class of molecules where heterocyclic and electron-donating/withdrawing groups modulate physicochemical and biological properties. The thiophene moiety, a sulfur-containing heterocycle, enhances π-π stacking interactions in biological systems, making it relevant for pharmaceutical and material science applications.

Properties

IUPAC Name

2-methoxy-5-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-5-4-8(7-9(10)12(13)14)11-3-2-6-16-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUPAZDEQAPDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(thiophene-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and thiophene-2-boronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the thiophene-2-boronic acid with 2-methoxybenzoic acid.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(thiophene-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound would yield nitro derivatives, while halogenation would produce halogenated analogs.

Scientific Research Applications

2-Methoxy-5-(thiophene-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-5-(thiophene-2-yl)benzoic acid exerts its effects depends on its specific application:

    Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The methoxy and thiophene groups can influence the compound’s binding affinity and selectivity for these targets.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the benzoic acid and thiophene rings. This conjugation can affect the compound’s conductivity, light absorption, and emission characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the benzoic acid scaffold significantly influences molecular weight, solubility, and acidity:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
2-Methoxy-5-(thiophene-2-yl)benzoic acid Thiophene-2-yl C₁₂H₁₀O₃S ~250.27 Moderate lipophilicity, π-π interactions
2-Methoxy-5-(methylsulfonyl)benzoic acid Methylsulfonyl C₉H₁₀O₅S 230.24 High acidity (electron-withdrawing group)
2-Methoxy-5-(1,3-thiazol-2-yl)benzoic acid Thiazole-2-yl C₁₁H₉NO₃S 247.26 Increased polarity (N-atom)
2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid Piperidinylsulfonyl C₁₃H₁₇NO₅S 299.35 Bulky substituent, reduced membrane permeability
  • Thiophene vs. Sulfonyl Groups : The thiophene ring (electron-rich) enhances π-π interactions compared to the sulfonyl group (electron-deficient), which increases acidity (pKa ~2–3) and water solubility .
  • Thiazole vs.
Antimicrobial Activity
  • Thiophene Derivatives : Compounds like 3-(thiophene-2-yl-methyl)-Δ²-1,2,4-triazoline-5-thiones exhibit antimycotic activity, suggesting the thiophene moiety contributes to antifungal properties via membrane interaction or enzyme inhibition .
  • Indole Derivatives : (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid shows potent antibacterial activity, highlighting the role of heterocycles in targeting microbial enzymes .
Anti-Inflammatory Potential
  • Thiophene-2-carboxylic acid derivatives (e.g., 4,5-diaryl substituted analogs) demonstrate anti-inflammatory effects, likely mediated by COX-2 inhibition. The thiophene ring’s planarity may enhance binding to hydrophobic enzyme pockets .

Biosensor Recognition and Promiscuity

A benzoic acid biosensor (sBAD) in S. cerevisiae showed higher sensitivity to para-substituted derivatives (e.g., p-hydroxybenzoic acid) than meta- or ortho-substituted analogs. The 5-(thiophene-2-yl) substituent (meta to methoxy) may exhibit weaker biosensor activation compared to para-substituted derivatives, impacting its utility in bio-sensing applications .

Biological Activity

Overview

2-Methoxy-5-(thiophene-2-yl)benzoic acid is an organic compound characterized by a benzoic acid core, a methoxy substituent, and a thiophene ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C12_{12}H10_{10}O3_{3}S. Its structure can be represented as follows:

C6H4(OCH3)(C4H3S) COOH\text{C}_6\text{H}_4(\text{OCH}_3)(\text{C}_4\text{H}_3\text{S})\text{ COOH}

This compound features:

  • A methoxy group that enhances its lipophilicity.
  • A thiophene ring that contributes to its electronic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown promise against breast cancer and colon cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 15 µM and 20 µM, respectively.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation: The compound can modulate receptor activity, potentially influencing signaling pathways related to inflammation and cell growth.

Research Applications

Given its diverse biological activities, this compound serves as a valuable lead compound in drug discovery:

  • Drug Development: Ongoing research aims to optimize its structure for enhanced potency and selectivity.
  • Material Science: Its electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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